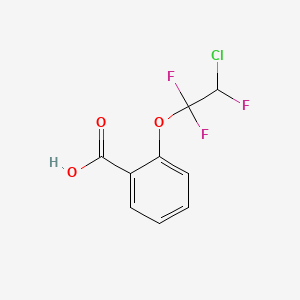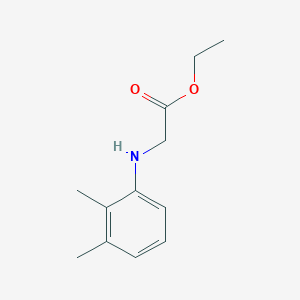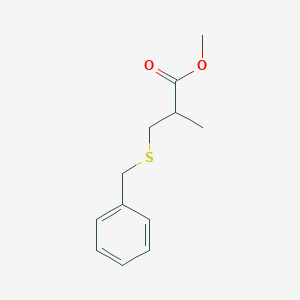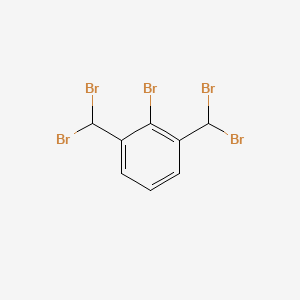
3-(Triphenylsilyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenylsilyl)propanoic acid is an organosilicon compound with the molecular formula C21H20O2Si. It is characterized by the presence of a triphenylsilyl group attached to a propanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylsilyl)propanoic acid typically involves the reaction of triphenylsilane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an unsaturated carboxylic acid, such as acrylic acid, using triphenylsilane in the presence of a catalyst like platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Triphenylsilyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Triphenylsilyl)propanoic acid finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(Triphenylsilyl)propanoic acid involves its interaction with various molecular targets. The triphenylsilyl group can influence the reactivity and stability of the compound, while the carboxylic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and potential biological applications.
Comparaison Avec Des Composés Similaires
- 3-(Phenylsilyl)propanoic acid
- 3-(Trimethylsilyl)propanoic acid
- 3-(Triphenylmethyl)propanoic acid
Comparison: 3-(Triphenylsilyl)propanoic acid is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where such effects are desirable.
Propriétés
Formule moléculaire |
C21H20O2Si |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
3-triphenylsilylpropanoic acid |
InChI |
InChI=1S/C21H20O2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |
Clé InChI |
LNGDLUXGZCZQOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)

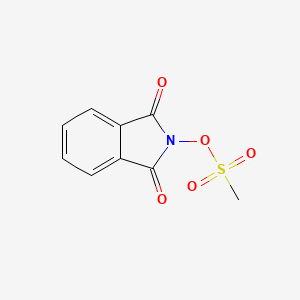
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
